
Acid Blue 129
Overview
Description
Acid Blue 129 (AB129), a sulfonated anthraquinone dye with the chemical formula C₂₃H₁₉N₂NaO₅S and molecular weight 458.46 g/mol, is widely used in textile industries for dyeing silk, wool, cotton, leather, and nylon . It exhibits a maximum absorption wavelength of 600 nm and is structurally characterized by a sodium 1-amino-4-(2,4,6-trimethylanilino)anthraquinone-2-sulfonate backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acid Blue 129 is synthesized through the condensation of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with 2,4,6-trimethylbenzenamine. The reaction typically involves the use of copper (I) chloride as a catalyst and sodium bicarbonate as a base. The reaction is carried out under controlled conditions to ensure high yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and cost-effectiveness, ensuring consistent quality and supply of the dye for commercial use .
Chemical Reactions Analysis
Types of Reactions
Acid Blue 129 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced to its leuco form, which is colorless and can be reverted to the original dye upon oxidation.
Substitution: The dye can undergo substitution reactions, particularly at the amino and sulfonic acid groups, leading to the formation of derivatives with altered properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Various nucleophiles, including amines and alcohols, can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with altered chromophoric properties.
Reduction: Leuco form of this compound.
Substitution: Derivatives with modified functional groups, leading to changes in solubility, color, and other properties.
Scientific Research Applications
Industrial Applications
AB129 is widely utilized in the dyeing of:
- Textiles : Commonly used for cotton, wool, silk, and nylon.
- Paper Products : Employed to achieve specific color standards in paper manufacturing.
- Leather : Used to enhance the aesthetic appeal of leather goods.
The dye's vibrant color and stability make it a preferred choice in these industries despite concerns about its environmental impact due to toxicity and persistence in aquatic systems .
Environmental Impact and Treatment Methods
The environmental implications of AB129 have led to extensive research on its removal from wastewater. Various methods have been explored:
Polymer-Enhanced Ultrafiltration (PEUF)
A study investigated the use of PEUF for removing AB129 from aqueous effluents. The results indicated that using a water-soluble polymer significantly improved dye retention rates, achieving an average retention of 96% compared to 28-45% without polymer assistance. The process involves two stages: flocculation followed by elution .
Adsorption Techniques
Research has shown that AB129 can be effectively removed from solutions using various adsorbents:
- Raw and Modified Clays : Organobentonite has demonstrated potential as an effective adsorbent for AB129 removal from aqueous solutions .
- Biological Methods : Studies have indicated that certain fungi can degrade AB129 effectively, with one study reporting a decolorization rate of 72.57% after three hours of treatment .
Toxicological Studies
AB129 has been evaluated for its toxic effects on aquatic organisms. Research indicates that it can adversely affect the survival of species such as Hyalella, highlighting the need for effective wastewater treatment strategies to mitigate its impact on ecosystems .
Wastewater Treatment Research
A collaborative study involving multiple Canadian universities assessed the efficacy of conventional and advanced wastewater treatment technologies on AB129. The findings revealed significant reductions in chemical concentrations and biological indicators, emphasizing the importance of treating effluents containing harmful dyes .
Larval Rearing Systems
AB129 was tested within larval rearing systems for fish. The results indicated no significant adverse effects at the highest concentrations tested, suggesting that while AB129 is toxic to some organisms, its impact may vary based on exposure levels and species sensitivity .
Summary Table of Findings
Application Area | Method/Technique | Effectiveness/Results |
---|---|---|
Textile Dyeing | Direct application | Widely used for vibrant coloration |
Wastewater Treatment | PEUF | Average retention of 96% with polymer |
Adsorption | Organobentonite | Effective removal from aqueous solutions |
Biological Degradation | Fungal treatments | Up to 72.57% decolorization in three hours |
Toxicological Impact | Aquatic toxicity studies | Adverse effects on Hyalella observed |
Mechanism of Action
The mechanism of action of Acid Blue 129 involves its interaction with light and other molecules. The dye exhibits nonlinear optical properties, including saturable absorption and reverse saturable absorption. These properties are attributed to the large π-conjugated electron system in the dye molecule, which allows it to interact with light at different intensities. The dye’s interaction with light leads to changes in its absorption and emission properties, making it suitable for various optical applications .
Comparison with Similar Compounds
Structural and Functional Comparisons
AB129 belongs to the anthraquinone dye family, sharing structural similarities with dyes like Acid Blue 25, Remazol Brilliant Blue R (RBBR), and Reactive Blue 4 (RB4). Key distinctions lie in substituent groups and selectivity:
- Trimethylanilino Group: AB129’s 2,4,6-trimethylanilino substituent enhances selectivity for P2Y receptors compared to Acid Blue 25, which lacks methyl groups and non-specifically binds P2X receptors .
- Laccase-Mediated Decolorization : Like RBBR and RB4, AB129 is efficiently decolorized by fungal laccases without redox mediators, achieving >90% removal under optimal conditions .
Adsorption Performance
AB129’s adsorption behavior differs from other anionic dyes due to its sulfonate groups and planar anthraquinone core. Key adsorbents and their efficiencies are compared below:
- Adsorption Mechanism : AB129 adsorption is predominantly physical (physisorption) on bentonite, driven by electrostatic interactions, while chemisorption dominates in rGO/PANI composites due to π-π stacking .
- pH Sensitivity : AB129 adsorption peaks at acidic pH (2–3), unlike AO7, which performs better near neutrality .
Degradation Pathways
AB129’s recalcitrance and degradation products contrast with other anthraquinone and azo dyes:
- Reductive Degradation: Zero-valent iron (ZVI) breaks AB129 into genotoxic intermediates, whereas AO7 ozonation yields safer byproducts .
- Photostability Enhancement : Co-intercalation with salicylate in layered double hydroxides (LDHs) improves AB129’s UV resistance, a strategy less effective for triphenylmethane dyes .
Biological Activity
Acid Blue 129 (AB129), a synthetic dye commonly used in textiles and various industrial applications, has garnered attention for its biological activity and environmental impact. This article provides a comprehensive overview of the biological effects, removal techniques, and associated research findings concerning AB129.
This compound is classified under the category of acid dyes, characterized by its solubility in water and anionic nature. Its chemical structure includes sulfonic acid groups, which contribute to its solubility and reactivity in aqueous environments. The compound's CAS number is 6397-02-0.
Toxicity Studies
Research indicates that this compound exhibits moderate to high toxicity levels. A study analyzed over 200 acid dyes, revealing that many, including AB129, pose risks to aquatic life due to their persistent nature in the environment . Long-term exposure can lead to detrimental effects on lung function when inhaled as dust particles, highlighting the need for safety measures during handling .
Table 1: Toxicity Levels of Acid Dyes
Ecotoxicological Impact
AB129's ecotoxicological profile has been assessed through various studies focusing on its effects on aquatic organisms. For instance, the Canadian Environmental Protection Act (CEPA) reports that AB129 can adversely affect fish and invertebrates, necessitating regulations for its use and disposal .
Removal Techniques
Given its toxicity, effective removal methods for this compound from wastewater are crucial. Several innovative techniques have been explored:
Polymer-Enhanced Ultrafiltration (PEUF)
A study demonstrated that PEUF could achieve an average retention rate of 96% for AB129 under varying pH conditions. The process involves two main stages: flocculation followed by elution, effectively reducing dye concentration in treated effluents .
Table 2: Retention Rates of AB129 Using PEUF
pH Level | Retention Rate (%) |
---|---|
4 | 96 |
6 | 96 |
8 | 95 |
10 | 95 |
12 | 95 |
Adsorption Using Composite Materials
Recent research introduced a composite material made from reduced graphene oxide (rGO) and polyaniline (PANI) for the adsorption of AB129. The adsorption capacity varied between 22.15 mg/g to 35.26 mg/g depending on the composite's synthesis conditions . Kinetic studies indicated that the adsorption followed pseudo-second-order kinetics, suggesting a chemisorption process.
Figure 1: Kinetic Model of AB129 Adsorption
Kinetic Model
Case Studies
- Polymer-Enhanced Ultrafiltration : In a controlled study, researchers utilized poly(allyltriethylammonium chloride) as a polymer to enhance the removal efficiency of AB129 from wastewater. Results showed significant retention rates across various pH levels, confirming the effectiveness of this method in real-world applications .
- Composite Material Adsorption : Another study focused on rGO/PANI composites demonstrated their potential in removing AB129 from aqueous solutions. The gradual decrease in dye concentration over time illustrated the material's effectiveness as an adsorbent .
Q & A
Basic Research Questions
Q. What are the key chemical properties of Acid Blue 129 that influence its adsorption behavior in aqueous solutions?
- Methodological Answer : AB129's adsorption is influenced by its molecular weight, functional groups (e.g., sulfonic acid groups), and solubility. These properties determine interactions with adsorbents like almond shells or rGO/PANI composites. For instance, the presence of sulfonic groups enhances electrostatic interactions with positively charged adsorbent surfaces at low pH . Researchers should characterize these properties using UV-Vis spectroscopy and structural analysis (e.g., FTIR) to tailor adsorbent selection.
Q. Which kinetic models are most applicable for studying AB129 adsorption dynamics?
- Methodological Answer : The pseudo-second-order kinetic model is widely validated for AB129 adsorption, as it accounts for chemisorption mechanisms and surface-active site interactions. For example, almond shell adsorption of AB129 showed a correlation coefficient (R²) of 0.999 for pseudo-second-order kinetics, compared to 0.956 for pseudo-first-order . Researchers should fit experimental data to both models and use statistical tools (e.g., chi-square test) to validate suitability.
Q. How does pH affect the adsorption efficiency of AB129?
- Methodological Answer : AB129 adsorption is highly pH-dependent due to its anionic nature. At pH 2, electrostatic attraction between protonated adsorbent surfaces (e.g., almond shells) and sulfonic groups of AB129 maximizes removal efficiency (>98%) . Researchers should conduct pH-edge experiments (pH 2–10) and measure zeta potentials to identify optimal conditions.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported adsorption capacities of AB129 across studies?
- Methodological Answer : Discrepancies often arise from differences in adsorbent porosity, surface chemistry, or experimental conditions (e.g., ionic strength). To address this, systematically compare isotherm models (Langmuir vs. Freundlich) and perform sensitivity analyses on variables like temperature and initial dye concentration . Meta-analyses of adsorption parameters (e.g., qmax) using standardized protocols (e.g., ASTM methods) can also reduce variability.
Q. What advanced characterization techniques are critical for understanding AB129-adsorbent interactions?
- Methodological Answer : Combine SEM for surface morphology, XRD for crystallinity, and FTIR/Raman spectroscopy for functional group analysis. For example, rGO/PANI composites showed enhanced AB129 adsorption due to π-π stacking and hydrogen bonding, confirmed via ATR–FTIR peaks at 1570 cm⁻¹ (C=C stretching) and 1140 cm⁻¹ (S=O vibrations) .
Q. How do thermodynamic parameters (ΔG, ΔH, ΔS) inform the feasibility of AB129 adsorption?
- Methodological Answer : Calculate ΔG (Gibbs free energy) to determine spontaneity; ΔH (enthalpy) indicates endothermic (>0) or exothermic processes. For almond shell adsorption, ΔG values ranged from -20.1 to -24.9 kJ/mol (spontaneous), while ΔH = 68.4 kJ/mol confirmed endothermicity due to dehydration of dye molecules . Use van’t Hoff plots and ensure temperature control (±0.5°C) during experiments.
Q. What statistical design methods optimize AB129 adsorption experiments?
- Methodological Answer : Replace one-at-a-time optimization with multivariate approaches like Response Surface Methodology (RSM). For instance, Central Composite Design (CCD) can model interactions between pH, adsorbent dose, and temperature, reducing experimental runs by 40% while improving accuracy . Validate models using ANOVA and lack-of-fit tests.
Q. Data Analysis and Interpretation
Q. How should researchers validate adsorption isotherm models for AB129?
- Methodological Answer : Fit experimental data to Langmuir (monolayer adsorption), Freundlich (heterogeneous surfaces), and D-R (physical vs. chemical adsorption) models. For AB129, Langmuir showed superior fit (R² > 0.99) due to homogeneous almond shell surfaces . Use error functions like RMSE and AIC to quantify model performance.
Q. What are common pitfalls in interpreting AB129 degradation vs. adsorption studies?
- Methodological Answer : Degradation (e.g., photocatalytic) involves bond cleavage, while adsorption is physical/chemical accumulation. Confirmation requires HPLC or TOC analysis to track dye mineralization. For example, NaNO2-catalyzed oxidation of AB129 produced intermediates detectable via LC-MS, whereas adsorption leaves the dye structurally intact .
Q. Experimental Design
Q. How to design a robust adsorption column for AB129 removal based on batch studies?
- Methodological Answer : Scale batch data (e.g., 0.4 g adsorbent for 40 mg/L AB129) to column parameters: bed height, flow rate, and breakthrough curves. Use Thomas or Yoon-Nelson models to predict saturation times. Ensure regeneration studies (e.g., desorption with NaOH) validate adsorbent reusability .
Properties
IUPAC Name |
sodium;1-amino-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S.Na/c1-11-8-12(2)21(13(3)9-11)25-16-10-17(31(28,29)30)20(24)19-18(16)22(26)14-6-4-5-7-15(14)23(19)27;/h4-10,25H,24H2,1-3H3,(H,28,29,30);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRETZLLHOMHNNB-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N2NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064307 | |
Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(2,4,6-trimethylphenyl)amino]-, monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6397-02-0, 12217-21-9 | |
Record name | Acid blue 129 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006397020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(2,4,6-trimethylphenyl)amino]-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-[(2,4,6-trimethylphenyl)amino]-, monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 1-amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.372 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-(2,4,6-trimethylanilino)-, monosodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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